

Technical Support Center: Uracil-N-Glycosylase (UNG) Inactivation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Deoxyuridine-5'-triphosphate

Cat. No.: B1264416

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the proper inactivation of Uracil-N-Glycosylase (UNG) after its use in PCR to prevent carryover contamination.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for inactivating UNG post-PCR?

The most common method for inactivating Uracil-N-Glycosylase (UNG) is heat treatment. The high temperatures used during the initial denaturation step of PCR are typically sufficient to denature and inactivate the enzyme.^{[1][2][3]} However, the efficiency of heat inactivation can vary depending on the type of UNG used.

Q2: Are there different types of UNG, and does this affect inactivation?

Yes, there are two main types of UNG used in PCR:

- **E. coli UNG:** This is the standard UNG and requires higher temperatures for complete inactivation. It's important to note that E. coli UNG may not be fully heat-deactivated and can sometimes lead to the degradation of PCR products over time.^{[4][5]}
- **Heat-labile UNG:** Derived from psychrophilic (cold-adapted) organisms like the Atlantic cod, this type of UNG is more easily and irreversibly inactivated at lower temperatures.^{[4][6]} This

makes it particularly suitable for applications like one-step RT-qPCR where the reverse transcription step is performed at a temperature that might not fully inactivate E. coli UNG.[4]

Q3: Can UNG be inactivated chemically?

Yes, UNG can be inhibited by a protein called Uracil DNA Glycosylase Inhibitor (Ugi).[5][7] Ugi is a product of the bacteriophage PBS2 and forms a tight, non-covalent complex with UNG, effectively blocking its enzymatic activity.[5][8][9] While effective, the use of Ugi is less common in standard post-PCR workflows compared to heat inactivation.

Q4: Why is it crucial to inactivate UNG before PCR amplification begins?

UNG's function is to remove uracil from DNA. In the context of carryover prevention, dUTP is used instead of dTTP to generate PCR products containing uracil. UNG is added to the PCR master mix to degrade any contaminating amplicons from previous reactions before the new amplification starts.[1][10] If UNG is not inactivated before the amplification cycles begin, it will degrade the newly synthesized PCR products as they are being generated, leading to little or no final product.[4]

Troubleshooting Guides

Problem 1: Low or no PCR product yield after using UNG.

- Possible Cause: Incomplete inactivation of UNG. If UNG remains active during the PCR cycles, it will degrade the newly synthesized amplicons.
- Solution:
 - Verify Inactivation Protocol: Ensure your PCR protocol includes a sufficient initial denaturation step to inactivate the UNG. Refer to the tables below for recommended times and temperatures.
 - Switch to Heat-Labile UNG: If you are using standard E. coli UNG, consider switching to a heat-labile version, which is more easily and completely inactivated.[4]
 - Check Annealing Temperature: Ensure your PCR annealing temperature is above 55°C, as some residual UNG activity may persist at lower temperatures even after a long initial

denaturation step.[\[4\]](#)

Problem 2: Suspected carryover contamination despite using UNG.

- Possible Cause: Ineffective UNG treatment prior to PCR.
- Solution:
 - Optimize UNG Incubation: Ensure that the pre-PCR incubation step with UNG is performed under optimal conditions (see protocols below). This allows sufficient time for the UNG to find and degrade any contaminating amplicons.
 - Check dUTP Incorporation: Confirm that your dNTP mix contains dUTP in place of dTTP. Without uracil in the amplicons, UNG will not be able to degrade them.[\[1\]](#)
 - Review Laboratory Practices: UNG is a tool to prevent future contamination but does not eliminate pre-existing contamination with standard, thymine-containing DNA.[\[1\]](#)[\[4\]](#)
Reinforce good laboratory practices, such as using dedicated pre- and post-PCR areas, aerosol-resistant pipette tips, and regular cleaning of workspaces with a 10% bleach solution.[\[10\]](#)

Problem 3: Degradation of PCR product during storage after a successful reaction with UNG.

- Possible Cause: Residual activity of E. coli UNG. As mentioned, E. coli UNG may not be completely and irreversibly inactivated by heat and can regain partial activity at lower temperatures, leading to the degradation of dU-containing PCR products over time.[\[4\]](#)[\[7\]](#)
- Solution:
 - Immediate Post-PCR Analysis: Analyze your PCR products as soon as possible after the reaction is complete.
 - Use Heat-Labile UNG: For experiments where PCR products need to be stored, using a heat-labile UNG is highly recommended due to its irreversible inactivation.[\[11\]](#)
 - Store at -20°C: If you must store products generated with E. coli UNG, freezing them at -20°C can help to minimize enzymatic degradation.[\[2\]](#)

Data Presentation

Table 1: Heat Inactivation Parameters for UNG

UNG Type	Recommended Inactivation Temperature	Recommended Inactivation Time	Notes
E. coli UNG	95°C	10 minutes	May not be fully and irreversibly inactivated. [1] [2] [4] [7]
Heat-Labile UNG (e.g., from Atlantic Cod)	>50°C	10 minutes	Completely and irreversibly inactivated. [12] [13] Some variants can be inactivated at 70°C for 5 minutes. [11]

Table 2: Comparison of UNG Inactivation Methods

Method	Principle	Advantages	Disadvantages
Heat Inactivation	Thermal denaturation of the enzyme.	Simple, integrated into the standard PCR protocol.	E. coli UNG may not be fully inactivated.
Chemical Inhibition (Ugi)	Protein inhibitor binds to and blocks the UNG active site.	Highly specific and effective.	Requires the addition of another reagent to the PCR mix, adding a step and potential for contamination.

Experimental Protocols

Protocol 1: Standard Heat Inactivation of E. coli UNG in a PCR Workflow

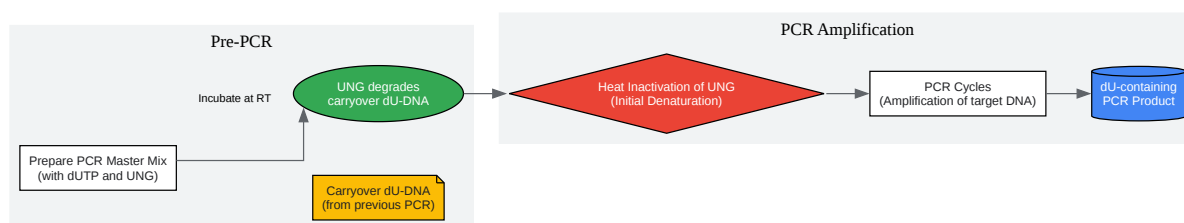
- **Reaction Setup:** Prepare your PCR master mix on ice, including the dNTP mix with dUTP replacing dTTP, primers, template DNA, Taq polymerase, and E. coli UNG.
- **UNG Incubation (Pre-PCR):** Before placing the reaction in the thermocycler, incubate the mixture at room temperature (20-25°C) for 10 minutes.^[2] This allows the UNG to degrade any contaminating dU-containing DNA.
- **Thermocycling Program:**
 - **Initial Denaturation/UNG Inactivation:** 95°C for 10 minutes.^[2]
 - **Cycling (30-40 cycles):**
 - **Denaturation:** 95°C for 15-30 seconds.
 - **Annealing:** 55-65°C for 15-60 seconds.
 - **Extension:** 72°C for 30-60 seconds (depending on amplicon length).
 - **Final Extension:** 72°C for 5-10 minutes.
 - **Hold:** 4°C.
- **Post-PCR Handling:** Analyze the PCR products promptly or store them at -20°C to minimize potential degradation from any residual UNG activity.^[2]

Protocol 2: Inactivation of Heat-Labile UNG in a One-Step RT-qPCR Workflow

- **Reaction Setup:** Prepare your one-step RT-qPCR master mix on ice, including the dNTP mix with dUTP, primers, probe, RNA template, reverse transcriptase, Taq polymerase, and heat-labile UNG.
- **UNG Incubation (Pre-RT):** Incubate the reaction mixture at 25°C for 2-10 minutes to allow for the degradation of any contaminating dU-containing DNA.^{[13][14]}
- **Thermocycling Program:**

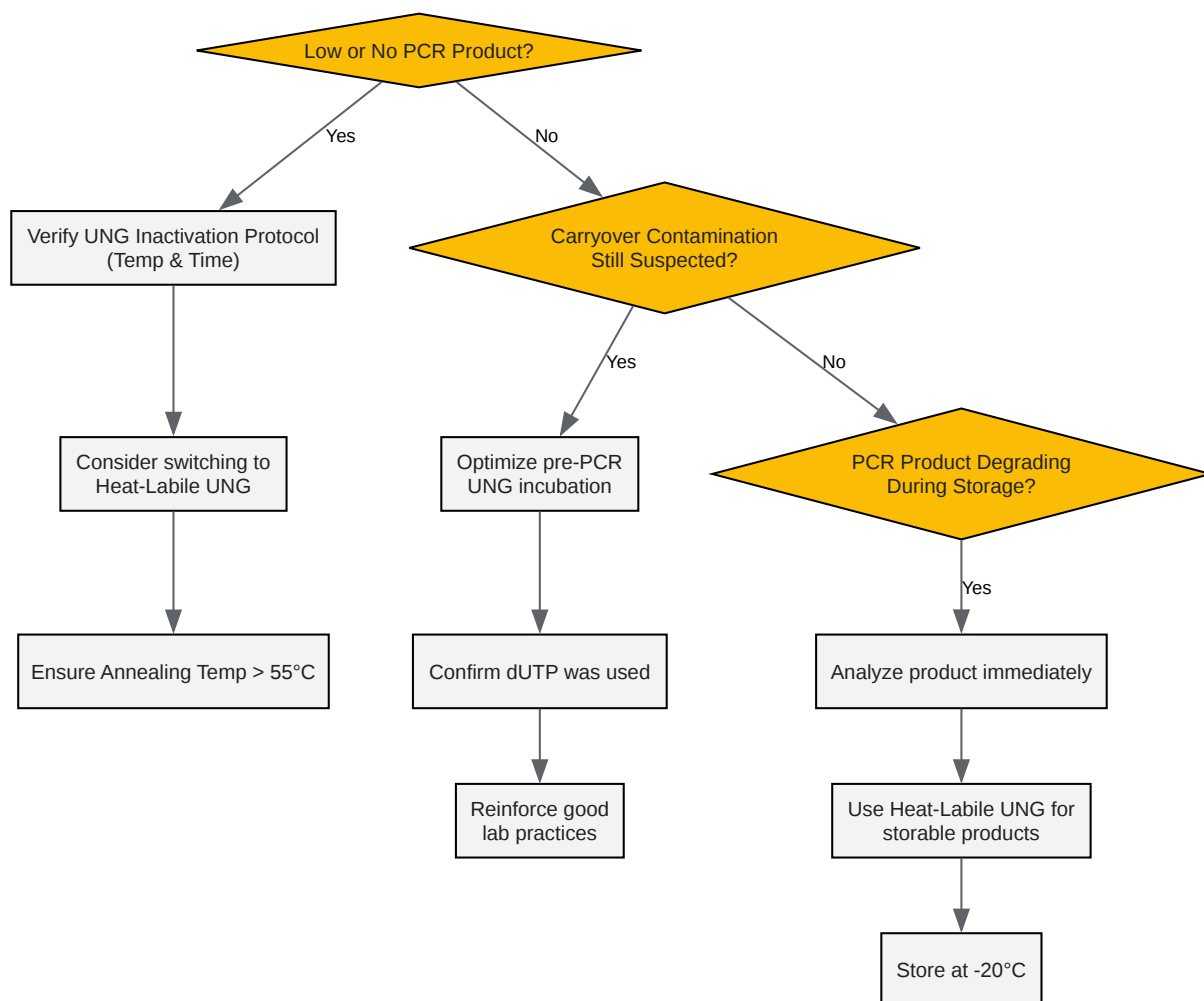
- Reverse Transcription: 50-55°C for 10-20 minutes. This step also serves to inactivate the heat-labile UNG.[4]
- Initial Denaturation: 95°C for 2-5 minutes.
- Cycling (40-45 cycles):
 - Denaturation: 95°C for 10-15 seconds.
 - Annealing/Extension: 60°C for 30-60 seconds.
- Hold: 4°C.

Mandatory Visualization



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Caption: Workflow for UNG-based carryover prevention in PCR.



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Caption: Troubleshooting flowchart for UNG inactivation issues.

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- To cite this document: BenchChem. [Technical Support Center: Uracil-N-Glycosylase (UNG) Inactivation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264416#how-to-inactivate-uracil-n-glycosylase-ung-post-pcr]

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